Sodium 1,2,3-dioxaboriran-3-olate
Description
Contextualization of Boron Chemistry in Advanced Oxidation Processes and Synthetic Transformations
Boron-containing compounds, particularly peroxyborates, have garnered attention as potent oxidants in AOPs for the degradation of environmental pollutants. Their ability to generate highly reactive oxygen species is central to their efficacy. In synthetic organic chemistry, boron reagents are workhorses for carbon-carbon and carbon-heteroatom bond formation. The versatility of boron is underscored by its ability to participate in a wide range of reactions, often exhibiting unique selectivity and reactivity profiles compared to other reagents.
Overview of Transient Boron Species in Aqueous and Non-Aqueous Media
The aqueous and non-aqueous chemistry of boron is rich with transient species that are often the true reactive entities in a given transformation. These fleeting intermediates, which include various boronic and borinic acid derivatives, are characterized by their short lifetimes, making their direct observation and characterization a significant scientific challenge. Their existence is often inferred through kinetic studies, trapping experiments, and computational modeling. The study of these transient species is crucial for understanding the mechanisms of boron-mediated reactions and for the rational design of new synthetic methodologies and environmental remediation strategies.
Historical Development of the Dioxaborirane Concept in Mechanistic Studies
The concept of a dioxaborirane, a three-membered ring containing a boron and two oxygen atoms, as a reactive intermediate in perborate (B1237305) oxidations is a relatively recent development in the annals of mechanistic chemistry. For many years, the oxidizing properties of perborate solutions were attributed to the simple release of hydrogen peroxide. However, kinetic and selectivity differences between perborate and hydrogen peroxide oxidations hinted at the involvement of a more complex and reactive species.
The formal postulation of the dioxaborirane intermediate arose from detailed mechanistic investigations into the borate-catalyzed reactions of hydrogen peroxide. A seminal 2011 study provided strong theoretical evidence for the existence of dioxaborirane as a tautomer of the peroxoborate anion. nih.govnih.gov This work, based on density functional theory (DFT) calculations, proposed that while the monoperoxoborate anion is less reactive than hydrogen peroxide itself, its tautomer, the dioxaborirane anion, possesses a significantly lower activation barrier for oxygen transfer reactions. nih.govnih.gov This groundbreaking insight reconciled the observed high reactivity in borate-catalyzed oxidations that could not be explained by the presence of other known species. nih.govnih.gov This marked the first report in the literature of this highly reactive peroxide species, shifting the paradigm of how perborate-mediated oxidations are understood. nih.gov
Chemical Compound Data
Below is a table summarizing the key chemical compounds mentioned throughout this article.
| Compound Name |
| Sodium 1,2,3-dioxaboriran-3-olate |
| Hydrogen peroxide |
| Peroxyborate |
| Boronic acid |
| Borinic acid |
| Dioxaborirane |
| Monoperoxoborate |
Research Findings on Dioxaborirane Reactivity
The following table presents a summary of key findings from computational studies on the reactivity of the dioxaborirane intermediate.
| Reactant | Activation Energy (kcal/mol) with Dioxaborirane Anion | Activation Energy (kcal/mol) with Monoperoxoborate Anion | Activation Energy (kcal/mol) with Hydrogen Peroxide (uncatalyzed) | Reference |
| Dimethyl sulfide (B99878) | 2.8 | 17.5 | 10.1 | nih.govnih.gov |
This data clearly illustrates the significantly lower activation barrier for the oxidation of dimethyl sulfide by the dioxaborirane anion compared to both the monoperoxoborate anion and uncatalyzed hydrogen peroxide, highlighting its exceptional reactivity.
Properties
Molecular Formula |
BNaO3 |
|---|---|
Molecular Weight |
81.80 g/mol |
IUPAC Name |
sodium;3-oxidodioxaborirane |
InChI |
InChI=1S/BO3.Na/c2-1-3-4-1;/q-1;+1 |
InChI Key |
XOFCYBXAPXVQBR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OO1)[O-].[Na+] |
Origin of Product |
United States |
Nomenclature and Structural Considerations of Sodium 1,2,3 Dioxaboriran 3 Olate
Systematic IUPAC Nomenclature and Relationship to Peroxyborate Anions
The systematic IUPAC name for the compound of interest is sodium;3-oxidodioxaborirane. nih.gov It is also referred to as Sodium 1,2,3-dioxaboriran-3-olate. This nomenclature specifies a three-membered ring consisting of one boron and two oxygen atoms.
This compound is chemically related to the broader class of peroxyborate anions. Commercially available sodium perborate (B1237305) is not a simple adduct of hydrogen peroxide but contains a dimeric peroxyborate anion, [B₂(O₂)₂(OH)₄]²⁻. wikipedia.orgchemzipper.com This dianion features a six-membered −B−O−O−B−O−O− ring in a chair conformation, with two hydroxy groups attached to each boron atom. wikipedia.orgchemzipper.comatamankimya.com
In aqueous solution, the dimeric anion hydrolyzes, leading to an equilibrium with various monomeric peroxyborate species. atamankimya.comnih.gov The primary species in dilute solutions is the monoperoxoborate anion, [B(OH)₃(OOH)]⁻. nih.gov As concentrations increase, or in the presence of excess hydrogen peroxide, other anions such as [B(OH)₂(OOH)₂]⁻, [B(OH)(OOH)₃]⁻, and [B(OOH)₄]⁻ can also be formed. wikipedia.orgatamankimya.com The 1,2,3-dioxaborirane structure is considered a tautomer of the monoperoxoborate anion, formed through the loss of a water molecule. nih.gov
Theoretical Investigations into the Cyclic 1,2,3-Dioxaborirane Core
Theoretical studies have identified the cyclic 1,2,3-dioxaborirane as a key, albeit transient, species in the chemistry of peroxyborate solutions. nih.gov It exists in equilibrium with the monoperoxoborate anion, [B(OH)₃(OOH)]⁻. nih.gov Although its equilibrium concentration is expected to be low, theoretical investigations highlight its significance as a potent oxidizing agent. nih.gov
Computational models have been used to compare the reactivity of the dioxaborirane core with its related peroxyborate anions and hydrogen peroxide. A notable finding is the significantly lower activation energy barrier for oxidation reactions involving the dioxaborirane species. For the oxidation of dimethyl sulfide (B99878), the calculated energy barrier for the reaction with dioxaborirane is exceptionally low, suggesting it is a much more kinetically favorable pathway. nih.gov
Table 1: Comparative Activation Energy Barriers for the Oxidation of (CH₃)₂S
| Oxidizing Species | Activation Energy Barrier (kcal·mol⁻¹) |
|---|---|
| Dioxaborirane | ~2.8 |
| Hydrogen Peroxide (H₂O₂) | 10.1 |
| Monoperoxoborate ([B(OH)₃(OOH)]⁻) | 17.5 |
This table is generated based on data reported in scientific literature. nih.gov
This low energy barrier indicates that despite its likely low concentration, the 1,2,3-dioxaborirane tautomer may play a crucial role as a highly reactive intermediate in oxidation processes mediated by sodium perborate solutions. nih.gov
Computational Validation of Anionic Character and Electronic Configuration of the 1,2,3-Dioxaboriran-3-olate Species
The anionic nature of the 1,2,3-dioxaboriran-3-olate species is fundamental to its structure and reactivity. Computational chemistry provides the tools to validate its electronic configuration and understand its behavior as a nucleophile. While specific studies focusing solely on the electronic configuration of the isolated anion are not detailed in the available literature, the broader computational findings on peroxyborate reactivity indirectly support its proposed anionic character. nih.gov
The theoretical calculations that determined the low activation energy for oxidation by the dioxaborirane core inherently model the electronic distributions and interactions of the reacting species. nih.gov The deduction that monoperoxoborate is unlikely to be the primary catalytic source in certain oxidation reactions, in favor of its dioxaborirane tautomer, stems from these computational models that analyze the molecule's electronic structure and subsequent reactivity. nih.gov These theoretical investigations, therefore, serve as an indirect computational validation of the distinct electronic character of the 1,2,3-dioxaboriran-3-olate species, which enables its high reactivity as an oxidizing agent. nih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Na[BH₂O₃] |
| Dimeric peroxyborate dianion | [B₂(O₂)₂(OH)₄]²⁻ |
| Monoperoxoborate anion | [B(OH)₃(OOH)]⁻ |
| Diperoxoborate anion | [B(OH)₂(OOH)₂]⁻ |
| Triperoxoborate anion | [B(OH)(OOH)₃]⁻ |
| Tetraperoxoborate anion | [B(OOH)₄]⁻ |
| Hydrogen Peroxide | H₂O₂ |
| Dimethyl Sulfide | (CH₃)₂S |
| Sodium Carbonate | Na₂CO₃ |
| Boric Acid | B(OH)₃ |
| Tetrahydroxyborate anion | [B(OH)₄]⁻ |
Formation Pathways and Equilibrium Dynamics of the 1,2,3 Dioxaboriran 3 Olate Anion
In Situ Generation from Borate (B1201080) Species and Hydrogen Peroxide Systems
The 1,2,3-dioxaboriran-3-olate anion is not typically isolated as a stable salt but is generated in situ from the reaction of borate species with hydrogen peroxide in aqueous solutions. The dissolution of sodium perborate (B1237305), which is often incorrectly represented as a simple adduct of hydrogen peroxide, leads to the formation of various peroxoborate anions in solution. wikipedia.orgatamanchemicals.comorganic-chemistry.org The true structure of solid sodium perborate is a dimer containing the [(B(OH)₂OO)₂]²⁻ anion. wikipedia.orgatamanchemicals.com
In solution, a complex set of equilibria is established. The reaction between boric acid (B(OH)₃) or its conjugate base, the tetrahydroxyborate anion ([B(OH)₄]⁻), and hydrogen peroxide (H₂O₂) gives rise to a series of peroxoborate species. wikipedia.orgnih.gov At low concentrations, the predominant species formed is the monoperoxoborate anion, [B(OH)₃(OOH)]⁻. nih.gov As the concentrations of borate and hydrogen peroxide increase, other species such as diperoxoborate, [B(OH)₂(OOH)₂]⁻, and dimeric peroxoborates like the 1,4-diboratetroxane dianion, [B₂(O₂)₂(OH)₄]²⁻, are also formed. wikipedia.orgnih.gov
The 1,2,3-dioxaboriran-3-olate anion is proposed to exist in equilibrium with the monoperoxoborate anion through an intramolecular cyclization reaction involving the elimination of a water molecule. nih.govrsc.org This cyclic intermediate, although present in low concentrations, is believed to be a highly reactive species responsible for the catalytic activity observed in borate-mediated oxidations. nih.govrsc.org
The general reaction for the formation of monoperoxoborate can be represented as: B(OH)₃ + H₂O₂ ⇌ [B(OH)₃(OOH)]⁻ + H⁺ nih.gov
And the subsequent equilibrium leading to the dioxaborirane anion is: [B(OH)₃(OOH)]⁻ ⇌ 1,2,3-dioxaboriran-3-olate + H₂O nih.govrsc.org
Influence of pH on the Formation and Stability of the Dioxaborirane Intermediate
The formation and stability of the 1,2,3-dioxaboriran-3-olate anion are critically dependent on the pH of the aqueous solution. The speciation of both borate and hydrogen peroxide is pH-dependent, which in turn dictates the concentration and type of peroxoborate species present. Boric acid is a weak acid (pKa ≈ 9.2), and thus the equilibrium between B(OH)₃ and [B(OH)₄]⁻ shifts with pH. hawaii.eduresearchgate.net Similarly, hydrogen peroxide is a weak acid (pKa ≈ 11.6). rsc.org
The formation of monoperoxoborate, the precursor to the dioxaborirane anion, is favored in alkaline conditions, typically in the pH range of 8 to 12, where there is a significant concentration of both borate and hydroperoxide anions. nih.govnih.gov Spectroscopic studies, including ¹¹B NMR, have been instrumental in identifying the various peroxoborate species present at different pH values. psu.edursc.org
While the monoperoxoborate anion is more stable in alkaline solutions, the reactivity attributed to the dioxaborirane intermediate is significant. Kinetic studies have shown that borate-catalyzed oxidations are often accelerated at specific pH ranges, suggesting the optimal formation of a highly reactive species like the dioxaborirane anion. rsc.orgnih.gov At very high pH values, the formation of less reactive dimeric and polymeric peroxoborate species can occur, potentially reducing the concentration of the active dioxaborirane intermediate. psu.edursc.org Conversely, at low pH, the concentration of the reactive hydroperoxide anion is diminished, hindering the initial formation of peroxoborates. nih.gov
Kinetic Studies of Dioxaborirane Formation in Aqueous Solutions
Kinetic investigations of the oxidation of organic sulfides by hydrogen peroxide in the presence of borate buffers have revealed that the reaction is significantly faster than with hydrogen peroxide alone. nih.gov The observed rate constants are dependent on the concentrations of borate and hydrogen peroxide, as well as the pH. rsc.orgnih.gov These studies suggest a mechanism where the formation of a peroxoborate species is the rate-determining or a pre-equilibrium step.
Theoretical calculations, such as density functional theory (DFT), have been employed to model the reaction pathway and estimate the activation barriers for the formation of the dioxaborirane anion and its subsequent reactions. rsc.org These calculations support the hypothesis that the dioxaborirane anion is a much more potent oxidizing agent than its open-chain precursor, the monoperoxoborate anion. For instance, the calculated activation barrier for the oxidation of dimethyl sulfide (B99878) by dioxaborirane is significantly lower than that for the same reaction with monoperoxoborate. nih.gov
The following table summarizes kinetic data for the oxidation of methyl p-nitrophenyl sulfide by different peroxo species, illustrating the enhanced reactivity of peroxoborates.
| Oxidizing Species | Second-Order Rate Constant (M⁻¹s⁻¹) at 25°C |
| H₂O₂ | 8.29 x 10⁻⁵ |
| Monoperoxoborate ([B(OH)₃(OOH)]⁻) | 1.51 x 10⁻² |
| Diperoxoborate ([(HOO)₂B(OH)₂]⁻) | 1.06 x 10⁻² |
| Data sourced from a study on the oxidation of substituted phenyl methyl sulfides. nih.gov |
Equilibrium Speciation of Peroxoborates and Their Interconversion with the Dioxaborirane Anion
The aqueous chemistry of peroxoborates is characterized by a complex network of equilibria involving various monomeric, dimeric, and potentially polymeric species. The specific species present and their relative concentrations are a function of the total borate and hydrogen peroxide concentrations, pH, and temperature. nih.govpsu.edursc.org
¹¹B NMR spectroscopy has been a powerful tool for elucidating the speciation of peroxoborates in solution. psu.edursc.org These studies have confirmed the presence of monoperoxoborate ([B(OH)₃(OOH)]⁻) and diperoxoborate ([B(OH)₂(OOH)₂]⁻) anions, as well as the dimeric 1,4-diboratetroxane dianion ([B₂(O₂)₂(OH)₄]²⁻) under different conditions. wikipedia.orgnih.govpsu.edursc.org
The 1,2,3-dioxaboriran-3-olate anion is considered to be in a dynamic equilibrium with the monoperoxoborate anion. nih.govrsc.org This equilibrium is represented as an intramolecular cyclization, and while the equilibrium lies towards the open-chain monoperoxoborate, the cyclic form is significantly more reactive. nih.govrsc.org The interconversion between these species is rapid, allowing the dioxaborirane anion to be continuously generated as it is consumed in oxidation reactions.
The following table presents the key peroxoborate species in aqueous solution and their relationship to the 1,2,3-dioxaboriran-3-olate anion.
| Peroxoborate Species | Chemical Formula | Role in Dioxaborirane Formation |
| Monoperoxoborate | [B(OH)₃(OOH)]⁻ | Direct precursor in equilibrium with the dioxaborirane anion. nih.govrsc.org |
| Diperoxoborate | [B(OH)₂(OOH)₂]⁻ | Formed at higher H₂O₂ concentrations; competes with monoperoxoborate formation. wikipedia.org |
| 1,4-Diboratetroxane | [B₂(O₂)₂(OH)₄]²⁻ | Dimeric species formed at higher borate concentrations. wikipedia.orgnih.gov |
Reactivity and Mechanistic Investigations of the 1,2,3 Dioxaboriran 3 Olate Intermediate
Role as a Highly Reactive Electrophilic Peroxide
The 1,2,3-dioxaboriran-3-olate intermediate is characterized as a highly reactive electrophilic peroxide. Its structure, featuring a strained three-membered ring containing an O-O bond and a boron atom, renders it susceptible to nucleophilic attack. The electrophilicity of the peroxidic oxygens is enhanced by the electron-withdrawing nature of the borate (B1201080) group. This intrinsic electronic property is central to its mode of action in various oxidative processes. The sodium salt, often utilized in its hydrated form as sodium perborate (B1237305), serves as a stable and convenient source of this reactive intermediate.
Oxidative Transformations Mediated by Dioxaborirane Species
The electrophilic nature of the 1,2,3-dioxaboriran-3-olate intermediate makes it a potent oxidant for a variety of substrates. Its utility is particularly pronounced in the oxidation of heteroatomic compounds, most notably organic sulfides.
The oxidation of organic sulfides to their corresponding sulfoxides and sulfones is a key transformation mediated by the 1,2,3-dioxaboriran-3-olate intermediate, typically generated from sodium perborate. Research has demonstrated the efficacy of this system in achieving high yields and selectivities. researchgate.net The outcome of the oxidation, whether it yields the sulfoxide (B87167) or the sulfone, can be controlled by the reaction conditions.
For instance, the oxidation of tetrahydrothiophene (B86538) can be selectively directed towards the sulfone with high conversion when sodium perborate is used in aqueous media under microwave irradiation. The following table illustrates the effect of reaction conditions on the oxidation of tetrahydrothiophene.
Table 1: Oxidation of Tetrahydrothiophene in Aqueous Media
| Entry | Oxidant | Molar Ratio (Substrate:Oxidant) | Conditions | Yield (%) | Product Ratio (Sulfoxide:Sulfone) |
|---|---|---|---|---|---|
| 1 | Sodium Perborate | 1:3 | 90°C, 30 W, 25 min (Microwave) | 88 | 6:94 |
| 2 | Sodium Perborate | 1:3 | 90°C, 150 W, 25 min (Microwave) | 82 | 9:91 |
| 3 | Sodium Perborate | 1:3 | 90°C, 30 W, 45 min (Microwave) | 99 | 0:100 |
Data sourced from a study on the green and chemoselective oxidation of sulfides. researchgate.net
The system also demonstrates chemoselectivity, tolerating other functional groups within the substrate molecule. researchgate.net Both aliphatic and aromatic sulfides can be effectively oxidized, with the reaction conditions dictating the selective formation of either the sulfoxide or the sulfone.
The scope of oxidations mediated by the 1,2,3-dioxaboriran-3-olate intermediate extends to various organic sulfides. However, the reactivity and selectivity are influenced by the nature of the substrate and the reaction conditions. While the oxidation of simple sulfides proceeds efficiently, more complex substrates may exhibit different reactivity patterns. A significant advantage of using sodium perborate as the oxidant source is its environmental compatibility and operational simplicity. researchgate.net
Limitations can arise from the solubility of the reagent and the substrate in the chosen solvent system. Furthermore, while chemoselectivity is generally high, over-oxidation to the sulfone can be a competing pathway when the sulfoxide is the desired product. Fine-tuning of reaction parameters such as temperature, reaction time, and the choice of solvent or support is often necessary to achieve the desired outcome. researchgate.net
Concerted and Stepwise Mechanisms in Dioxaborirane Reactivity
The mechanism of oxygen transfer from dioxaborirane species to a substrate is a subject of mechanistic investigation. Theoretical and computational studies on related peroxide systems suggest that both concerted and stepwise pathways are plausible, with the operative mechanism often depending on the specific reactants and conditions.
A concerted mechanism would involve a single transition state where the bonds are broken and formed simultaneously. In the context of sulfide (B99878) oxidation, this would entail a direct transfer of an oxygen atom from the dioxaborirane to the sulfur atom.
A stepwise mechanism , on the other hand, proceeds through one or more intermediates. nih.govnih.gov For electrophilic oxidation by a peroxide, this could involve an initial nucleophilic attack by the sulfide on one of the peroxidic oxygens, leading to the formation of a transient intermediate, which then resolves to the oxidized product and the borate by-product. Computational studies on similar peroxidic systems have shown that the energy barrier between concerted and stepwise pathways can be small, and in some cases, both mechanisms may compete. mdpi.com
Influence of Solvent and Ligand Environment on Reactivity Profiles
The reactivity of the 1,2,3-dioxaboriran-3-olate intermediate is significantly influenced by the solvent and the presence of any coordinating species (ligands). The solvent can affect the stability of the reactants and intermediates, as well as the transition state energies, thereby altering the reaction rate and selectivity. For instance, the use of water as a solvent for sodium perborate oxidations is common and leverages the "green" aspects of the process. researchgate.net
The presence of other species in the reaction mixture can also modulate the reactivity. While the term "ligand" is more commonly associated with transition metal catalysis, in this context, it can refer to any species that interacts with the boron center or the peroxy group. Such interactions can alter the electrophilicity of the peroxide and, consequently, its oxidizing power. Computational studies on other catalytic systems have highlighted the crucial role of the ligand environment in determining the reaction outcome, and similar principles are expected to apply to reactions involving the dioxaborirane intermediate.
Computational Chemistry and Spectroscopic Probing of the 1,2,3 Dioxaboriran 3 Olate Species
Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Barriers
Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the properties of transient boron-peroxide species. DFT calculations are instrumental in predicting the optimized geometries, electronic structures, and relative energies of reactants, intermediates, and products. While direct DFT studies on "Sodium 1,2,3-dioxaboriran-3-olate" are not prominent in the literature, extensive computational work has been performed on the closely related intermediates formed during the hydrogen peroxide-mediated oxidation of boronic acids (RB(OH)2).
These studies typically involve the formation of a peroxide adduct, RB(OH)2(OOH)-, which is a structural analog of the 1,2,3-dioxaboriran-3-olate anion. DFT calculations are used to optimize the three-dimensional structures of these species, providing key data on bond lengths, bond angles, and dihedral angles. For example, in a computational investigation into the oxidative deboronation of BoroGlycine (H2N–CH2–B(OH)2) with H2O2, the structure of the peroxide adduct was computationally optimized to understand its stability and subsequent reaction pathway. nih.gov
Furthermore, DFT is crucial for calculating the energy barriers associated with the formation and rearrangement of these intermediates. nih.gov The activation energy for the conversion of the initial boronic acid-peroxide adduct to the rearranged product (a boric ester) via a transition state is a critical parameter that governs the reaction kinetics. These calculations help to elucidate why certain boronic acids are more susceptible to oxidation than others. nih.gov For instance, computational analyses have shown that diminishing the electron density on the boron atom can increase the energy barrier for oxidation, thereby enhancing stability. nih.govresearchgate.net
Table 1: Representative Calculated Energy Barriers for Boronic Acid Oxidation Steps Note: This table presents generalized data from computational studies on boronic acid oxidation, which serves as a model for the reactivity of dioxaborirane-type species.
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (ΔH‡, kcal/mol) | Reference |
| Rearrangement of H2N–CH2–B(OH)(OOH) | PBE1PBE | 6-311++G** | +18.2 | nih.gov |
| Rearrangement of H2N–CH2–B(OH)(OOH) | MP2 | cc-pVTZ | +23.2 | nih.gov |
These theoretical calculations provide fundamental insights into the thermodynamics and kinetics that govern the existence of dioxaborirane-type intermediates. nih.gov
Elucidation of Transition States and Reaction Coordinate Analysis via Computational Methods
Understanding the reaction mechanism of processes involving the 1,2,3-dioxaboriran-3-olate species hinges on identifying the relevant transition states (TS). A transition state is the highest energy point on a reaction pathway, representing the energy barrier that must be overcome. youtube.comyoutube.com Computational methods, particularly DFT, are used to locate and characterize these fleeting structures. youtube.com
The process involves proposing a reaction coordinate, which is the path of lowest energy connecting reactants and products. Along this path, computational algorithms search for a first-order saddle point—a structure that is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. youtube.com For the oxidation of boronic acids, the key transition state is that of the 1,2-migration, where a substituent on the boron atom migrates to an adjacent oxygen atom of the peroxide moiety. nih.govnih.gov
Computational studies on the oxidation of various boronic acids have successfully located this critical transition state. nih.gov Analysis of the TS geometry reveals crucial details, such as which bonds are breaking and forming. Furthermore, calculating the imaginary vibrational frequency associated with the transition state confirms that the located structure is indeed a true saddle point and animates the atomic motions corresponding to the reaction coordinate. youtube.com For instance, computational analyses have been used to compare the transition state energies for different substrates, explaining observed differences in reaction rates and stereospecificity. rsc.org
Theoretical Predictions of Spectroscopic Signatures for Transient Dioxaborirane Species
Due to their short lifetimes, directly obtaining experimental spectra (e.g., IR, Raman, NMR) of reactive intermediates like dioxaboriranes is often not feasible. Theoretical spectroscopy, a branch of computational chemistry, provides a powerful alternative by predicting the spectroscopic signatures of these species. pnas.org
By performing frequency calculations on the DFT-optimized geometry of a molecule, one can predict its vibrational spectrum (IR and Raman). nih.govnih.gov Each calculated vibrational mode corresponds to a specific molecular motion (e.g., O-O stretch, B-O stretch, ring deformation) and has a predicted frequency and intensity. nih.gov These theoretical spectra can serve as a "fingerprint" for the transient species. If an experimental spectrum can be captured using rapid, in situ techniques, it can be compared with the predicted spectrum to confirm the intermediate's identity.
Similarly, NMR chemical shifts can be calculated using computational methods. These calculations predict the resonance frequencies for magnetically active nuclei, such as ¹¹B and ¹³C, in the proposed intermediate structure. For the 1,2,3-dioxaboriran-3-olate species, a key predicted signature would be the ¹¹B NMR chemical shift, which is highly sensitive to the coordination number and electronic environment of the boron atom. researchgate.net A four-coordinate boron in the dioxaborirane ring is expected to have a distinct chemical shift compared to the three-coordinate boron of the starting boronic acid. researchgate.net
Table 2: Hypothetical Predicted Vibrational Frequencies for a Dioxaborirane Ring System Note: This table is illustrative and based on general knowledge of vibrational spectroscopy. Actual values would require specific DFT calculations.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| O-O Stretch | 800 - 900 | Characteristic of peroxide linkages, often weak in IR. |
| B-O Stretch (ring) | 1300 - 1400 | Strong vibrations involving the boron-oxygen bonds. |
| Ring Deformation | 600 - 800 | Bending and puckering motions of the three-membered ring. |
While these predictions await experimental validation, they are crucial for guiding future efforts to detect these elusive intermediates. pnas.org
Advanced Spectroscopic Techniques for Indirect Characterization of Reactive Intermediates (e.g., in situ NMR, UV-Vis kinetic studies)
Although direct spectroscopic observation of the 1,2,3-dioxaboriran-3-olate intermediate is difficult, its presence and reactivity can be inferred through advanced spectroscopic techniques that monitor the reaction in real-time.
In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the progress of a reaction directly in the NMR tube. In the context of boronic acid oxidation, ¹H or ¹¹B NMR can be used to monitor the disappearance of the starting material and the appearance of the final product. pnas.org By acquiring spectra at rapid intervals after the addition of an oxidizing agent like H2O2, researchers can obtain kinetic data. pnas.org While the intermediate itself may be too low in concentration or too short-lived to be observed directly, the kinetic profile of the reaction provides crucial evidence for its involvement and allows for the determination of reaction rate constants. pnas.org
UV-Vis Kinetic Studies: For reactions involving chromophoric species, UV-Visible (UV-Vis) spectroscopy is a powerful tool for kinetic analysis. If the starting boronic acid or the final product has a distinct UV-Vis absorption profile, the reaction rate can be determined by monitoring the change in absorbance over time. nih.gov This technique is particularly useful in pseudo-first-order conditions, where a large excess of one reactant (e.g., H2O2) is used. The resulting kinetic data can then be fitted to a mechanistic model that includes the transient dioxaborirane intermediate, allowing for the calculation of rate constants associated with its formation and decay. pnas.orgresearchgate.net These experimental kinetic results can be compared with computationally derived energy barriers to build a comprehensive and validated model of the reaction mechanism. pnas.orgresearchgate.net
Catalytic Applications and Synthetic Utility of Systems Involving the Dioxaborirane Intermediate
Borate-Catalyzed Oxidations in Organic Synthesis
Borate (B1201080) has been identified as a catalyst in the electrophilic reactions of hydrogen peroxide. nih.gov In alkaline aqueous solutions, the formation of a highly reactive peroxide intermediate is proposed to be the key to the catalytic activity observed. nih.gov This intermediate, identified as dioxaborirane, plays a crucial role in the oxidation of various organic substrates. nih.govglobalauthorid.com
The use of boric acid and other borate sources as catalysts offers a method for introducing oxygen into organic molecules with enhanced selectivity. nih.gov For instance, in the oxidation of organic compounds containing C-H bonds, the reaction in the presence of boric acid often leads to the formation of a borate ester of the corresponding alcohol. nih.gov This in situ protection as a borate ester can prevent over-oxidation of the desired alcohol product. nih.gov
A kinetic and theoretical study has explored the role of dioxaborirane as the catalytic intermediate in the borate-catalyzed reactions of hydrogen peroxide with a variety of substrates. globalauthorid.com Research into the borate-mediated reaction of dimethyl sulfide (B99878) with hydrogen peroxide has provided evidence for the involvement of a highly reactive catalytic species. nih.gov
The scope of borate-catalyzed oxidations extends to various functional groups. The reaction conditions, particularly pH, play a significant role in the nature of the catalytic species and the reaction's efficiency. While at low pH, peroxoboric acid is suggested as a potential catalytic intermediate, at high pH, the formation of the more reactive dioxaborirane is favored. nih.gov
Strategies for Enhancing Dioxaborirane Turnover and Selectivity
Several strategies have been developed to improve the efficiency and selectivity of catalytic systems involving dioxaborirane intermediates. These strategies primarily focus on influencing the formation of the active catalytic species and controlling the reaction environment.
One key approach involves the modification of the boron catalyst itself. It has been demonstrated that the nature of the substituents on the boron atom can significantly impact catalytic activity. For example, in the context of borate-ester-catalyzed amidations, which proceed through a related catalytic cycle, using borate esters with electron-withdrawing alkoxy groups, such as B(OCH₂CF₃)₃, leads to a substantial enhancement in catalytic activity compared to boric acid or simple borate esters like B(OMe)₃. nih.gov
Another critical factor for enhancing turnover is the management of water in the reaction system. In certain catalytic cycles involving borate esters, the presence of water can lead to the hydrolysis of the catalyst and the formation of less reactive oligomeric boron oxides. nih.gov The removal of water, for instance by using a Dean-Stark apparatus, can effectively prevent catalyst deactivation and promote efficient turnover. nih.gov
The choice of solvent can also influence the reactivity and selectivity of the catalytic system. Solvents that are effective in azeotropically removing water, such as toluene (B28343) or tert-amyl methyl ether, have been found to be beneficial for improving the efficiency of borate-catalyzed reactions. nih.gov
Furthermore, the selectivity of oxidations can be tailored by controlling the reaction conditions that favor the formation of the dioxaborirane intermediate over other potential oxidants in the system. The use of alkaline conditions, for example, is crucial for generating the highly reactive dioxaborirane from boric acid and hydrogen peroxide. nih.gov
A summary of strategies to enhance turnover and selectivity is presented in the table below.
| Strategy | Description | Impact |
| Catalyst Modification | Utilizing borate esters with electron-withdrawing groups (e.g., trifluoroethoxy). | Significantly enhances catalytic activity. nih.gov |
| Water Removal | Employing techniques like a Dean-Stark trap to continuously remove water. | Prevents catalyst hydrolysis and deactivation, leading to improved turnover. nih.gov |
| Solvent Selection | Choosing appropriate azeotropic solvents (e.g., toluene, tert-amyl methyl ether). | Facilitates water removal and can improve reactivity with functionalized substrates. nih.gov |
| pH Control | Maintaining alkaline conditions for the reaction. | Favors the formation of the highly reactive dioxaborirane intermediate. nih.gov |
Mechanistic Models for Catalytic Cycles Involving the 1,2,3-Dioxaboriran-3-olate Anion
The catalytic cycle involving the 1,2,3-dioxaboriran-3-olate anion is proposed to proceed through the formation of its neutral counterpart, dioxaborirane, as the key active oxidant. nih.govglobalauthorid.com Mechanistic studies, supported by kinetic data and theoretical calculations such as Density Functional Theory (DFT), have provided insights into this process. nih.gov
In alkaline aqueous solutions, boric acid exists in equilibrium with the borate anion. The reaction with hydrogen peroxide under these conditions is believed to form a monoperoxoborate species. nih.gov While kinetic data at high pH are consistent with monoperoxoborate being the catalytic species, DFT calculations have indicated that this species is less reactive than hydrogen peroxide itself. nih.gov This has led to the proposal of an alternative, more reactive intermediate. nih.gov
The currently accepted model suggests that the monoperoxoborate undergoes an intramolecular rearrangement to form the highly reactive dioxaborirane intermediate. nih.govglobalauthorid.com This species is a potent electrophilic oxidant.
The proposed catalytic cycle can be summarized as follows:
Formation of Peroxoborate: In an alkaline medium, the borate anion reacts with hydrogen peroxide in a rapid equilibrium to form a peroxoborate species.
Formation of Dioxaborirane: This peroxoborate intermediate then rearranges to form the cyclic dioxaborirane.
Oxidation of Substrate: The highly reactive dioxaborirane acts as an electrophilic oxidant, transferring an oxygen atom to the substrate.
Regeneration of Catalyst: Upon oxidation of the substrate, the dioxaborirane is converted back to the borate anion, which can then re-enter the catalytic cycle.
Theoretical calculations have been instrumental in supporting this mechanistic model. For instance, in the borate-catalyzed reaction of dimethyl sulfide with hydrogen peroxide, DFT calculations predicted that at low pH, peroxoboric acid could act as an effective catalytic intermediate. nih.gov However, at high pH, the pathway involving dioxaborirane is considered more favorable to explain the observed reactivity. nih.gov
The table below outlines the key steps in the proposed catalytic cycle.
| Step | Transformation | Species Involved |
| 1 | Catalyst Activation | Borate anion, Hydrogen Peroxide |
| 2 | Intermediate Formation | Peroxoborate rearranges to Dioxaborirane |
| 3 | Substrate Oxidation | Dioxaborirane, Organic Substrate |
| 4 | Catalyst Regeneration | Oxidized Substrate, Borate anion |
Comparison with Other Peroxide-Based Oxidants and Catalytic Systems
The catalytic system involving the dioxaborirane intermediate offers a unique reactivity profile when compared to other peroxide-based oxidants and catalytic systems. A key distinction lies in the nature of the active oxidizing species and the reaction conditions required for its formation.
Comparison with Uncatalyzed Hydrogen Peroxide: While hydrogen peroxide itself is an oxidant, its reactivity is often insufficient for many organic transformations under mild conditions. The borate-catalyzed system essentially "activates" the hydrogen peroxide by converting it into the more potent electrophilic oxidant, dioxaborirane. nih.gov
Comparison with Peroxyacids: Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common stoichiometric oxidants in organic synthesis. They are highly effective for epoxidations and Baeyer-Villiger oxidations. However, they are often used in stoichiometric amounts and can generate significant amounts of carboxylic acid waste. The borate-catalyzed system, being catalytic in nature, is more atom-economical.
Comparison with other Metal-Based Catalytic Oxidation Systems: Many transition metal complexes are used to catalyze oxidations with peroxides. These systems can be highly efficient and selective. However, they can suffer from issues related to the cost and toxicity of the metal, as well as potential for side reactions catalyzed by the metal center. The borate-catalyzed system provides a metal-free alternative, which can be advantageous in terms of cost and environmental impact.
The table below provides a comparative overview of the dioxaborirane system with other common peroxide-based oxidation methods.
| Oxidant/System | Active Species | Key Features |
| Dioxaborirane System | Dioxaborirane | Catalytic, metal-free, activated form of H₂O₂, reactive in alkaline conditions. nih.gov |
| Uncatalyzed H₂O₂ | Hydrogen Peroxide | Relatively weak oxidant, often requires harsh conditions or activation. |
| Peroxyacids (e.g., m-CPBA) | Peroxyacid | Stoichiometric, highly effective for specific oxidations, generates carboxylic acid waste. |
| Metal-Catalyzed H₂O₂ | Metal-peroxo species | Catalytic, often highly efficient and selective, potential for metal toxicity and side reactions. |
Future Research Directions and Unexplored Avenues for Sodium 1,2,3 Dioxaboriran 3 Olate
Development of Novel Synthetic Approaches for Stabilized Dioxaborirane Analogues
The inherent instability of the peroxide bond within the dioxaborirane ring presents a significant challenge to its synthesis and isolation. Future research should prioritize the development of novel synthetic strategies to create more stable analogues. This could involve the introduction of sterically bulky or electron-withdrawing substituents on the carbon atom of the ring. These modifications could enhance the kinetic stability of the ring system, allowing for more detailed characterization and utilization.
Key research objectives in this area would include:
Steric Shielding: Investigating the use of bulky alkyl or aryl groups to physically protect the peroxy linkage from intermolecular reactions.
Electronic Effects: Exploring the impact of electron-withdrawing groups to modulate the reactivity of the peroxide bond.
Coordination Chemistry: Examining the use of coordinating ligands to the boron atom to influence the stability and reactivity of the dioxaborirane ring.
A systematic study of these synthetic modifications would provide a library of dioxaborirane analogues with a range of stabilities and reactivities, paving the way for their broader application.
Exploration of Dioxaborirane Chemistry in Non-Aqueous and Heterogeneous Systems
The majority of studies on related perborate (B1237305) compounds have been conducted in aqueous media. However, the reactivity and stability of Sodium 1,2,3-dioxaboriran-3-olate could be significantly different in non-aqueous solvents or in heterogeneous systems.
Non-Aqueous Systems: The choice of solvent can dramatically influence reaction pathways and the lifetime of reactive intermediates. bhu.ac.invpscience.org Non-aqueous solvents, with their varying polarities and coordinating abilities, could offer a means to control the decomposition of the dioxaborirane ring and selectively target specific oxidation reactions. numberanalytics.comyoutube.com Research in this area should focus on:
Solvent Effects on Stability: A systematic investigation into how different classes of non-aqueous solvents (e.g., aprotic polar, nonpolar) affect the thermal and chemical stability of dioxaborirane analogues.
Selective Oxidation Reactions: Exploring the use of dioxaboriranes as selective oxidizing agents for organic substrates in non-aqueous media, potentially leading to novel synthetic methodologies.
Heterogeneous Systems: Immobilizing dioxaborirane species on solid supports could offer several advantages, including enhanced stability, ease of separation from the reaction mixture, and potential for recyclable catalytic systems. rhhz.netresearchgate.netnih.gov Boron-containing materials have already shown promise in heterogeneous catalysis. researchgate.netrsc.org Future research could explore:
Supported Dioxaboriranes: The synthesis and characterization of dioxaboriranes anchored to materials such as silica, alumina, or polymers.
Catalytic Applications: Investigating the catalytic activity of these supported materials in various oxidation reactions, including the oxidation of pollutants or the synthesis of fine chemicals. rhhz.net
Advanced Theoretical Modeling for Predictive Reactivity and Design
Computational chemistry provides a powerful tool for understanding the electronic structure, stability, and reactivity of molecules, which can be particularly valuable for transient or highly reactive species like dioxaboriranes. researchgate.net
Future theoretical studies should focus on:
Structure and Bonding: High-level quantum mechanical calculations to accurately model the geometry and electronic structure of the dioxaborirane ring. This would provide insights into the nature of the B-O and O-O bonds.
Decomposition Pathways: Modeling the potential decomposition pathways of this compound and its analogues to understand the factors that govern their stability.
Reaction Mechanisms: Simulating the mechanisms of oxidation reactions involving dioxaboriranes to predict their reactivity and selectivity towards different substrates. This predictive capability would be invaluable for designing new applications.
These theoretical investigations would not only complement experimental studies but also guide the rational design of new dioxaborirane analogues with tailored properties.
Investigation of Dioxaborirane Involvement in Environmental Oxidation Processes (Excluding Remediation Applications)
While the application of perborates in environmental remediation is known, the potential natural occurrence and role of dioxaborirane-like structures in environmental oxidation processes remain an unexplored frontier. Boron is a naturally occurring element, and various organoboron compounds are found in the environment. dcceew.gov.au
Future research in this area could investigate:
Atmospheric Chemistry: Exploring the possibility of the formation of transient dioxaborirane-like species in the atmosphere through the reaction of boron-containing aerosols with atmospheric oxidants. While boron's role in the atmosphere is not well-documented, the presence of boron hydrides as pollutants from specific industrial activities suggests the potential for atmospheric reactions. epa.gov
Biogeochemical Cycles: Investigating whether biological processes could lead to the formation of dioxaborirane intermediates. Given the diverse roles of boron in biological systems, its involvement in oxidative metabolic pathways is a plausible, yet unproven, hypothesis.
Understanding the potential environmental chemistry of dioxaboriranes would provide a more complete picture of the biogeochemical cycling of boron and could reveal novel, naturally occurring oxidation pathways.
Q & A
Q. What analytical techniques are recommended to confirm the purity of Sodium 1,2,3-dioxaboriran-3-olate in synthesized samples?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to verify molecular structure, X-ray diffraction for crystallographic confirmation, and elemental analysis to quantify boron content. However, note that boron concentration assays alone cannot distinguish between this compound and other boron-containing species (e.g., disodium tetraborate or boric acid) due to overlapping spectral features . Cross-validation with chromatography (HPLC or GC-MS) is advised for impurity profiling.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Consult safety data sheets (SDS) for hazard identification. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis or handling. Emergency measures include immediate medical consultation if inhaled or ingested, as per SDS guidelines for structurally similar boron compounds .
Q. How should researchers document synthesis parameters for reproducibility of this compound?
Methodological Answer: Report reaction conditions (temperature, pH, solvent system), stoichiometry of precursors, and purification steps (e.g., recrystallization solvents, drying protocols). Include characterization data (NMR shifts, XRD patterns) and batch-specific purity metrics, adhering to standardized scientific writing frameworks .
Advanced Research Questions
Q. How can analytical discrepancies in boron quantification be resolved when studying this compound?
Methodological Answer: Discrepancies often arise from co-eluting boron species or matrix interference. Implement tandem techniques such as ICP-MS coupled with ion chromatography for speciation analysis. If unresolved, review the synthetic pathway to identify potential byproducts (e.g., tetraborates) and validate results against reference standards .
Q. What experimental designs minimize interference from boron-containing impurities in reactivity studies?
Methodological Answer: Optimize synthesis to reduce residual boron oxides by controlling reaction kinetics (e.g., slow addition of reagents). Use high-purity starting materials and include control experiments with known impurities (e.g., disodium tetraborate) to assess their impact on reactivity. Statistical tools like ANOVA can isolate confounding variables .
Q. How can contradictions between computational stability predictions and experimental data for this compound be addressed?
Methodological Answer: Re-evaluate computational models (DFT, MD simulations) by incorporating solvent effects, counterion interactions, and temperature gradients observed experimentally. Validate with accelerated stability testing under controlled humidity and temperature, using Karl Fischer titration to monitor hygroscopicity .
Data Analysis & Reporting
Q. What statistical methods are appropriate for interpreting conflicting datasets in boron-based reactivity studies?
Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to identify latent variables influencing results. For time-resolved data, use kinetic modeling (e.g., Arrhenius plots) to reconcile discrepancies between theoretical and observed reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
